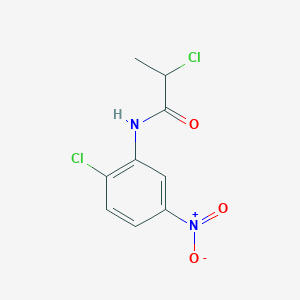

2-chloro-N-(2-chloro-5-nitrophenyl)propanamide

Description

2-chloro-N-(2-chloro-5-nitrophenyl)propanamide is an organic compound with the molecular formula C9H8Cl2N2O3 It is a chlorinated nitroaromatic compound, which means it contains both chlorine and nitro groups attached to an aromatic ring

Properties

IUPAC Name |

2-chloro-N-(2-chloro-5-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O3/c1-5(10)9(14)12-8-4-6(13(15)16)2-3-7(8)11/h2-5H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRRUZUPEBWJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide typically involves the reaction of 2-chloro-5-nitroaniline with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or chloroform

Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloro-5-nitrophenyl)propanamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature to 50°C

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), elevated temperatures (50-100°C)

Hydrolysis: Aqueous acid or base (HCl, NaOH), reflux conditions

Major Products Formed

Reduction: 2-chloro-N-(2-chloro-5-aminophenyl)propanamide

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: 2-chloro-5-nitrobenzoic acid and propanamide

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide exhibit significant anticancer properties. For instance, compounds containing the thiazolidinone moiety have shown promising results against various cancer cell lines, including leukemia, colon cancer, and melanoma. The following table summarizes the anticancer activity of selected derivatives:

| Compound | GI50 (μM) | TGI (μM) | LC50 (μM) | Cancer Cell Lines |

|---|---|---|---|---|

| 2h | 1.57 | 13.3 | 65.0 | MOLT-4, SW-620, SF-539, SK-MEL-5 |

| 2f | 2.80 | 32.3 | 80.8 | All tested lines |

The presence of specific substituents on the thiazolidinone ring significantly influences the anticancer efficacy of these compounds. For example, the compound with a carboxylic acid residue demonstrated enhanced activity compared to others lacking this feature .

Pharmacological Studies

The compound has also been investigated for its pharmacological properties beyond anticancer activity. It is noted for its potential roles in:

- Antibacterial and Antifungal Activity : Similar compounds have shown effectiveness against various bacterial strains and fungi.

- Anti-inflammatory Effects : Research indicates that derivatives may modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

A detailed analysis revealed that structural modifications could enhance biological activities such as antimicrobial and anti-inflammatory effects .

Synthesis and Intermediate Role

This compound serves as a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals. Its synthesis typically involves multi-step organic reactions that can be optimized based on desired yields and substrate availability.

Common Synthetic Routes

- Nucleophilic Substitution Reactions : Utilized to introduce chlorinated phenyl groups.

- Amide Coupling Reactions : Essential for forming amide bonds with various amines or amino acids.

These reactions allow for the modification of the compound's properties, enhancing its utility in different applications .

Case Study 1: Anticancer Screening

In a comprehensive study evaluating the anticancer potential of various derivatives, researchers synthesized multiple thiazolidinone hybrids incorporating the this compound structure. The study utilized the National Cancer Institute's (NCI) cell line screening protocol to assess cytotoxicity across a panel of 60 tumor cell lines. The results indicated that certain derivatives exhibited low toxicity towards normal cells while effectively inhibiting cancer cell proliferation .

Case Study 2: Pharmacological Profiling

Another investigation focused on the pharmacological profiling of related indole derivatives, which share structural similarities with this compound. These compounds were screened for various biological activities, including antiviral and anti-inflammatory effects. The findings suggested that modifications in substituents could lead to enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide

- 2-chloro-N-(2-chloro-5-nitrophenyl)benzamide

- 2-chloro-N-(2-chloro-5-nitrophenyl)butanamide

Uniqueness

2-chloro-N-(2-chloro-5-nitrophenyl)propanamide is unique due to its specific structural features, including the presence of both chlorine and nitro groups on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-Chloro-N-(2-chloro-5-nitrophenyl)propanamide, with the molecular formula C₉H₈Cl₂N₂O₃ and a molar mass of approximately 263.08 g/mol, is a chemical compound recognized for its potential biological activities. This compound is characterized by a pale yellow crystalline appearance and is classified as an irritant, necessitating careful handling. It has applications primarily in the synthesis of agrochemicals and pesticides, but its biological properties warrant detailed exploration.

Chemical Structure and Properties

The compound features two chlorine atoms and a nitro group on its aromatic ring, which significantly influences its reactivity and biological activity. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈Cl₂N₂O₃ |

| Molar Mass | 263.08 g/mol |

| Appearance | Pale yellow crystalline solid |

| CAS Number | 565172-41-0 |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These activities are often assessed through various in vitro studies.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of related compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For example, related compounds were tested on cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). Results indicated that certain derivatives exhibited selective cytotoxicity against these cell lines, with significant reductions in cell viability observed at specific concentrations .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. For instance, studies suggest that the compound may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Case Studies

- Antimicrobial Efficacy : In a comparative study involving various chlorinated compounds, this compound showed comparable or superior antimicrobial activity to standard antibiotics like ampicillin and rifampicin .

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of related compounds on primary mammalian cell lines indicated that while some derivatives had significant anticancer activity, they also exhibited low cytotoxicity towards non-cancerous cells, suggesting a favorable therapeutic index .

Q & A

How can synthetic routes for 2-chloro-N-(2-chloro-5-nitrophenyl)propanamide be optimized to minimize byproducts?

Level: Advanced

Methodological Answer:

The synthesis of this compound involves sequential functionalization of the aromatic ring and amide bond formation. Key steps include:

- Chlorination: Use controlled stoichiometry of chlorinating agents (e.g., Cl2 or SO2Cl2) to avoid over-substitution. Monitor reaction progress via TLC or HPLC .

- Amide Coupling: Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to enhance yield and reduce racemization. Optimize solvent polarity (e.g., DMF vs. THF) to favor amide formation over hydrolysis .

- Byproduct Mitigation: Use preparative HPLC or recrystallization (e.g., in ethanol/water mixtures) to isolate the target compound from nitro-reduction byproducts or diastereomers .

What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities?

Level: Basic

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Essential for confirming the spatial arrangement of chloro and nitro substituents. For example, SCXRD analysis of analogous compounds (e.g., N-(2-chloro-5-nitrophenyl)thiourea derivatives) revealed intramolecular hydrogen bonding influencing planarity .

- Multinuclear NMR: <sup>13</sup>C and <sup>15</sup>N NMR can distinguish between rotational isomers of the propanamide chain. Deuterated DMSO is preferred for solubility and signal resolution .

- IR Spectroscopy: Detect characteristic vibrations (e.g., C=O stretch at ~1650 cm<sup>-1</sup>, NO2 asymmetric stretch at ~1520 cm<sup>-1</sup>) to validate functional groups .

How can computational methods predict reactivity and regioselectivity in electrophilic substitution reactions?

Level: Advanced

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model electron density maps. For example, nitro groups are meta-directing, but steric hindrance from the chloro substituent may shift reactivity to ortho/para positions .

- Molecular Electrostatic Potential (MEP): Identify nucleophilic/electrophilic sites. In related nitroaromatics, the nitro group’s electron-withdrawing effect increases electrophilicity at the para position .

- MD Simulations: Study solvent effects on reaction pathways. Polar aprotic solvents (e.g., DCM) stabilize transition states in SNAr reactions .

What strategies are effective for analyzing contradictory spectroscopic data in structural elucidation?

Level: Advanced

Methodological Answer:

- Cross-Validation: Compare NMR chemical shifts with predicted values from databases (e.g., SciFinder) or computed spectra (e.g., ACD/Labs). For instance, unexpected <sup>1</sup>H NMR splitting may indicate hindered rotation of the propanamide group .

- Isotopic Labeling: Introduce <sup>2</sup>H or <sup>13</sup>C labels to track specific atoms in complex mixtures.

- Dynamic NMR (DNMR): Resolve coalescence effects caused by conformational exchange. For example, variable-temperature NMR can quantify rotational barriers in amide bonds .

How can the compound’s potential in agrochemical or pharmaceutical research be evaluated?

Level: Advanced

Methodological Answer:

- In Silico Screening: Use molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., acetylcholinesterase for pesticides or kinases for drug candidates) .

- In Vitro Bioassays: Test herbicidal activity using Arabidopsis thaliana models or antimicrobial efficacy via microdilution assays. Note: Chloro and nitro groups often enhance bioactivity but may increase toxicity .

- SAR Studies: Synthesize derivatives (e.g., replacing nitro with cyano or methyl groups) to correlate substituent effects with activity .

What experimental precautions are necessary for handling this compound due to its reactive substituents?

Level: Basic

Methodological Answer:

- Toxicity Mitigation: Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation or dermal exposure. Nitroaromatics are potential mutagens .

- Stability: Store in amber vials at –20°C to prevent photodegradation. Monitor for decomposition via periodic HPLC analysis .

- Waste Disposal: Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal to avoid environmental persistence .

How can reaction mechanisms involving this compound be probed using kinetic studies?

Level: Advanced

Methodological Answer:

- Pseudo-First-Order Kinetics: Vary concentrations of reactants (e.g., nucleophiles in SNAr reactions) to determine rate laws. Use UV-Vis spectroscopy to track nitro group reduction .

- Isotope Effects: Replace H2O with D2O to assess proton transfer steps in hydrolysis.

- Activation Energy: Perform Arrhenius analysis via temperature-dependent GC-MS to identify rate-limiting steps .

What role do intermolecular interactions play in the solid-state packing of this compound?

Level: Advanced

Methodological Answer:

- Hydrogen Bonding: SCXRD of analogous compounds shows N–H···O=C and C–Cl···π interactions driving crystal packing .

- Hirshfeld Surface Analysis: Quantify contributions of Cl···Cl, C–H···O, and π-stacking interactions using CrystalExplorer .

- Thermal Analysis: DSC/TGA can correlate melting points with packing efficiency. For example, strong H-bonding networks increase thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.